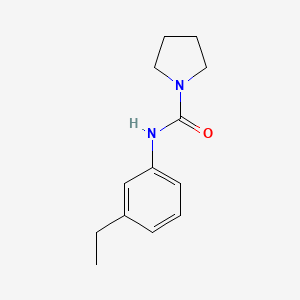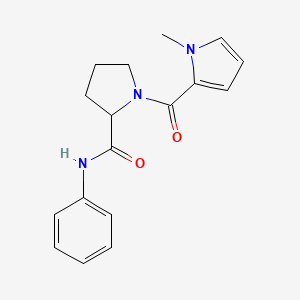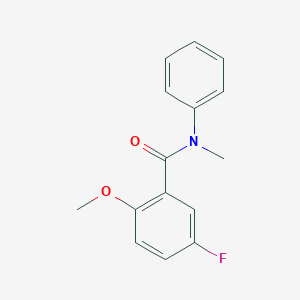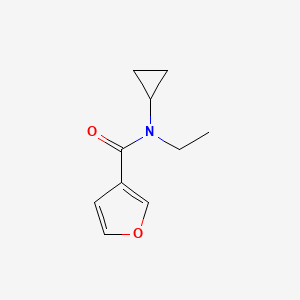![molecular formula C13H11BrClNO2 B7517193 N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)
N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide, also known as BFE, is a synthetic compound that belongs to the class of amides. It has been extensively studied in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide is not fully understood. However, it has been suggested that N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide may inhibit the activity of enzymes such as topoisomerase II and reverse transcriptase, which are involved in DNA replication and viral replication, respectively. N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics. N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide is its broad-spectrum activity against cancer cells, fungi, and viruses. N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide has also been found to have low toxicity in animal models. However, one of the limitations of N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide is its poor solubility in water, which may affect its bioavailability and efficacy. N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide may also have off-target effects, which may limit its use in clinical settings.
Future Directions
For the study of N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide include the development of analogs, the study of N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide in combination with other therapies, and the study of its pharmacokinetics and pharmacodynamics in humans.
Synthesis Methods
The synthesis of N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide involves the reaction of 3-bromophenethylamine with 5-chlorofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is purified by column chromatography to obtain pure N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide.
Scientific Research Applications
N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer, antifungal, and antiviral properties. N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide has been found to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-8(9-3-2-4-10(14)7-9)16-13(17)11-5-6-12(15)18-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIOLLQPLRSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)


![N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)